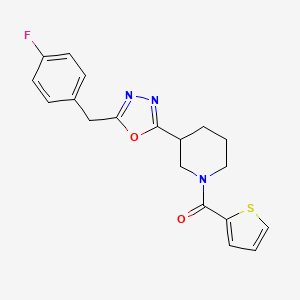

![molecular formula C16H8N6O8S2 B2650680 5-nitro-N-[4-[2-[(5-nitrofuran-2-carbonyl)amino]-1,3-thiazol-4-yl]-1,3-thiazol-2-yl]furan-2-carboxamide CAS No. 476643-46-6](/img/structure/B2650680.png)

5-nitro-N-[4-[2-[(5-nitrofuran-2-carbonyl)amino]-1,3-thiazol-4-yl]-1,3-thiazol-2-yl]furan-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

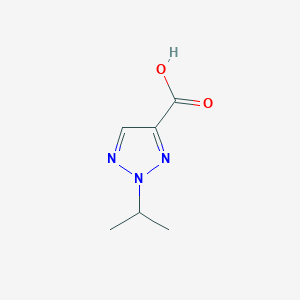

The compound “5-nitro-N-[4-[2-[(5-nitrofuran-2-carbonyl)amino]-1,3-thiazol-4-yl]-1,3-thiazol-2-yl]furan-2-carboxamide” is a derivative of nitrofuran . Nitrofurans are compounds containing a furan ring which bears a nitro group . They are known to target the protein aldose reductase .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a small library of 5-Nitrofuran-2-yl Thiohydrazones was developed, and initial screening demonstrated good activity against bacteria and fungi . The synthesis of the desired thiohydrazones was carried out via condensation of 5-nitrofuran-2-carbaldehyde with thiohydrazides of substituted oxamic acids .Molecular Structure Analysis

The molecular structure of nitrofuran derivatives is characterized by a furan ring bearing a nitro group . The exact structure of the specific compound you mentioned could not be found in the available literature.Chemical Reactions Analysis

The chemical reactions involving nitrofuran derivatives are complex and depend on the specific compound and conditions. For instance, nitrofurans undergo metabolic reduction at the nitro group to generate reactive species which can covalently bind to cellular macromolecules .Physical And Chemical Properties Analysis

Nitrofural, a related compound, is described as pale-yellow needles . It has a melting point of 236–240°C (decomposition) and is very slightly soluble (1:4200) in water at pH 6.0–6.5 . It is soluble in alkaline solutions and slightly soluble in ethanol (1:590), propylene glycol (1:350), acetone (1:415), dimethylformamide (1:15) and polyethylene glycol (1:86) . It is almost insoluble in chloroform (1:27000) and benzene (1:43500) .科学的研究の応用

Antimicrobial Applications

Nitrofuran derivatives, including those with structural similarities to the compound , have been extensively studied for their antimicrobial properties. For example, a study on the design, synthesis, and antibacterial activity of N-aryl-3-(arylamino)-5-(((5-substituted furan-2-yl)methylene)amino)-1H-pyrazole-4-carboxamide as Nitrofurantoin® analogues highlights the potential of nitrofuran scaffolds in treating urinary infectious diseases. These compounds exhibited significant antibacterial properties against both Gram-positive and Gram-negative bacteria, comparing favorably with the standard drug nitrofurantoin (Hassan et al., 2020).

Carcinogenicity Studies

The carcinogenic potential of nitrofuran derivatives has also been a subject of research. A study on the carcinogenicity of eight 5-nitrofurans with heterocyclic substituents reported significant findings on the induction of tumors in rats, suggesting a need for caution in their use and a deeper understanding of their biological interactions (Cohen et al., 1975).

Synthesis of Heterocyclic Compounds

Nitrofuran derivatives have been used as precursors in the synthesis of various heterocyclic compounds, underscoring their importance in the development of new chemical entities. For instance, research on the synthesis and reactivity of 2-(furan-2-yl)benzo[e][1,3]benzothiazole demonstrated the use of nitrofuran-based carboxamides in generating novel benzothiazole derivatives, highlighting the role of nitrofuran compounds in expanding the chemical space of heterocyclic chemistry (Aleksandrov & El’chaninov, 2017).

将来の方向性

The development of new nitrofuran derivatives with improved activity and safety profiles is an active area of research. For instance, the nifuroxazide analog N’- ( (5-nitrofuran-2-yl)methylene)-2-benzhydrazide (5-NFB) is considered a promising alternative to treat infections by multidrug-resistant microorganisms .

特性

IUPAC Name |

5-nitro-N-[4-[2-[(5-nitrofuran-2-carbonyl)amino]-1,3-thiazol-4-yl]-1,3-thiazol-2-yl]furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H8N6O8S2/c23-13(9-1-3-11(29-9)21(25)26)19-15-17-7(5-31-15)8-6-32-16(18-8)20-14(24)10-2-4-12(30-10)22(27)28/h1-6H,(H,17,19,23)(H,18,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSSHVQGBKVNVEA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC(=C1)[N+](=O)[O-])C(=O)NC2=NC(=CS2)C3=CSC(=N3)NC(=O)C4=CC=C(O4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H8N6O8S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

476.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-5-methyl-N-(pyridin-3-ylmethyl)isoxazole-3-carboxamide](/img/structure/B2650599.png)

![5-bromo-11-phenyl-11H-benzo[a]carbazole](/img/structure/B2650600.png)

![3-[(2-fluorophenyl)sulfonylamino]-N-(furan-2-ylmethyl)benzamide](/img/structure/B2650604.png)

![3-(2-ethoxyethyl)-1,6,7-trimethyl-8-(1-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2650605.png)

![[(1S,2S)-2-phenylcyclopropyl]methanamine hydrochloride](/img/structure/B2650608.png)

![4-[4-[(1R,2R,4S)-2-Bicyclo[2.2.1]heptanyl]piperazin-1-yl]aniline](/img/structure/B2650610.png)

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B2650616.png)

![1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)-2-(pyridin-3-yl)ethan-1-one](/img/structure/B2650619.png)

![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide](/img/structure/B2650620.png)